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molecular formula C9H4F5N B3023587 4-(Pentafluoroethyl)benzonitrile CAS No. 128273-61-0

4-(Pentafluoroethyl)benzonitrile

Cat. No. B3023587
M. Wt: 221.13 g/mol
InChI Key: RTEHQGJAXQGXIW-UHFFFAOYSA-N
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Patent
US05021412

Procedure details

0.79 g of lithium aluminum hydride was suspended in 50 ml of diethyl ether, and a solution of 4.6 g of 4-pentafluoroethylbenzonitrile in 30 ml of diethyl ether was added dropwise. After the addition, the mixture was stirred at room temperature for 30 minutes, and 5 ml of water was added dropwise over 30 minutes. The insoluble matter was removed by filtration. The ether layer was dried, and then diethyl ether was evaporated under reduced pressure to give 4.7 g of the desired 4-pentafluoroethylbenzylamine as an oil.
Quantity
0.79 g
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
5 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[F:7][C:8]([F:21])([C:13]1[CH:20]=[CH:19][C:16]([C:17]#[N:18])=[CH:15][CH:14]=1)[C:9]([F:12])([F:11])[F:10].O>C(OCC)C>[F:7][C:8]([F:21])([C:13]1[CH:20]=[CH:19][C:16]([CH2:17][NH2:18])=[CH:15][CH:14]=1)[C:9]([F:10])([F:12])[F:11] |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
0.79 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Two
Name
Quantity
4.6 g
Type
reactant
Smiles
FC(C(F)(F)F)(C1=CC=C(C#N)C=C1)F
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
5 mL
Type
reactant
Smiles
O
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
The insoluble matter was removed by filtration
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The ether layer was dried
CUSTOM
Type
CUSTOM
Details
diethyl ether was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
FC(C(F)(F)F)(C1=CC=C(CN)C=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 4.7 g
YIELD: CALCULATEDPERCENTYIELD 100.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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